3-(4-Methoxyphenyl)-2-phenylpropanoic acid

Descripción

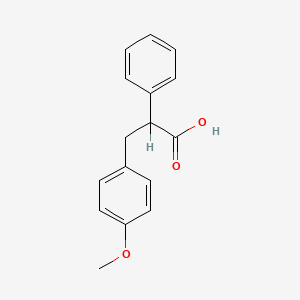

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIROORGDVPRQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901278934 | |

| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4314-68-5 | |

| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)-2-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4314-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)-2-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 4 Methoxyphenyl 2 Phenylpropanoic Acid

Retrosynthetic Analysis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgias.ac.inprinceton.edu For this compound, two primary disconnections are considered logical and strategic.

Disconnection A (C2-C3 Bond): The most apparent disconnection is the bond between the alpha (C2) and beta (C3) carbons. This approach simplifies the molecule into a phenylacetic acid synthon and a 4-methoxybenzyl synthon. The corresponding chemical equivalents would be a phenylacetic acid derivative (e.g., an ester) and a 4-methoxybenzyl halide. This strategy relies on an alkylation reaction where the enolate of the phenylacetic acid derivative acts as a nucleophile.

Disconnection B (Cα-C bond of the phenyl group at C2): An alternative disconnection involves the bond between the alpha-carbon and the phenyl group. This is generally a less common strategy as it involves the formation of a C(sp²)-C(sp³) bond late in the synthesis.

Disconnection C (Functional Group Interconversion): A third approach involves recognizing the propanoic acid core as a saturated version of a cinnamic acid derivative. This suggests that the target molecule could be formed from an α,β-unsaturated precursor via a reduction (hydrogenation) reaction. The unsaturated intermediate, in turn, can be synthesized through a condensation reaction like the Horner-Wadsworth-Emmons reaction.

These analyses form the basis for the synthetic strategies discussed in the following sections.

Classical and Modern Approaches to the Synthesis of the Propanoic Acid Core

The construction of the 3,2-diarylpropanoic acid scaffold can be achieved through several reliable methods.

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. wikipedia.orglibretexts.org This pathway involves the alkylation of a malonate ester, followed by hydrolysis and decarboxylation to yield the final product. askthenerd.com To synthesize the target molecule, one would start with a monosubstituted malonic ester, such as diethyl phenylmalonate.

The general steps are:

Deprotonation: A base, such as sodium ethoxide, is used to deprotonate the acidic α-hydrogen of diethyl phenylmalonate, forming a nucleophilic enolate. libretexts.orgyoutube.com

Alkylation: The enolate is then treated with a suitable electrophile, in this case, 4-methoxybenzyl chloride, in an Sₙ2 reaction to form the dialkylated malonate ester.

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to a dicarboxylic acid using aqueous acid or base. Upon heating, this β-keto acid intermediate readily undergoes decarboxylation to yield this compound. askthenerd.com

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Diethyl phenylmalonate | Sodium ethoxide (NaOEt) in Ethanol | Phenylmalonate enolate |

| 2 | Phenylmalonate enolate, 4-Methoxybenzyl chloride | - | Diethyl 2-(4-methoxybenzyl)-2-phenylmalonate |

| 3 | Diethyl 2-(4-methoxybenzyl)-2-phenylmalonate | 1. NaOH(aq), Heat 2. H₃O⁺, Heat | This compound |

A more direct route involves the α-alkylation of a phenylacetic acid derivative. This method avoids the final decarboxylation step required in the malonic ester synthesis. The process typically requires the use of a strong, non-nucleophilic base to generate the enolate.

The synthesis proceeds as follows:

Enolate Formation: An ester of phenylacetic acid, such as methyl phenylacetate (B1230308), is treated with a strong base like lithium diisopropylamide (LDA) at low temperature to quantitatively form the corresponding enolate.

Alkylation: The enolate is reacted with 4-methoxybenzyl bromide. The nucleophilic enolate attacks the electrophilic benzylic carbon, displacing the bromide and forming the C2-C3 bond.

Hydrolysis: The resulting ester, methyl 3-(4-methoxyphenyl)-2-phenylpropanoate, is then hydrolyzed under acidic or basic conditions to afford the target carboxylic acid.

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Methyl phenylacetate | Lithium diisopropylamide (LDA) in THF, -78 °C | Lithium enolate of methyl phenylacetate |

| 2 | Lithium enolate, 4-Methoxybenzyl bromide | - | Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate |

| 3 | Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate | 1. NaOH(aq), Heat 2. H₃O⁺ | This compound |

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene. wikipedia.orgconicet.gov.ar This approach can be used to construct an unsaturated precursor, which is then reduced to the target propanoic acid.

The synthetic sequence is:

Ylide Formation: A phosphonate (B1237965) ester bearing a phenyl group, such as ethyl (diethylphosphono)phenylacetate, is deprotonated with a base like sodium hydride (NaH) to form a stabilized phosphonate carbanion (ylide).

Olefination: The ylide reacts with 4-methoxybenzaldehyde. The nucleophilic carbanion adds to the aldehyde carbonyl, leading to an intermediate that eliminates a phosphate (B84403) byproduct to form an α,β-unsaturated ester, primarily ethyl (E)-3-(4-methoxyphenyl)-2-phenylpropenoate.

Hydrogenation: The double bond of the unsaturated ester is reduced via catalytic hydrogenation, commonly using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. mdma.ch This step yields the saturated ester, ethyl 3-(4-methoxyphenyl)-2-phenylpropanoate.

Hydrolysis: Finally, the ester is hydrolyzed to the carboxylic acid.

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Ethyl (diethylphosphono)phenylacetate | Sodium Hydride (NaH) | Phosphonate carbanion |

| 2 | Phosphonate carbanion, 4-Methoxybenzaldehyde | - | Ethyl 3-(4-methoxyphenyl)-2-phenylpropenoate |

| 3 | Ethyl 3-(4-methoxyphenyl)-2-phenylpropenoate | H₂, Palladium on Carbon (Pd/C) | Ethyl 3-(4-methoxyphenyl)-2-phenylpropanoate |

| 4 | Ethyl 3-(4-methoxyphenyl)-2-phenylpropanoate | 1. NaOH(aq), Heat 2. H₃O⁺ | This compound |

Stereoselective Synthesis of this compound

The C2 carbon of this compound is a stereocenter. Therefore, the compound can exist as a racemic mixture of two enantiomers. Stereoselective synthesis aims to produce a single enantiomer in excess, a critical consideration for many applications.

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. nd.edursc.org This can be applied to the C-C bond-forming step in the synthesis of the target molecule.

One potential strategy is an asymmetric alkylation . The alkylation of the enolate derived from a phenylacetic acid derivative (as described in 2.2.2) can be rendered enantioselective by using a chiral auxiliary or, more efficiently, a chiral catalyst. Chiral phase-transfer catalysts, for instance, can form a chiral ion pair with the enolate, directing the incoming electrophile (4-methoxybenzyl bromide) to one face of the nucleophile.

Another powerful approach is asymmetric hydrogenation . The α,β-unsaturated ester intermediate generated via the HWE reaction (2.2.3) is an ideal substrate for this method. Instead of an achiral catalyst like Pd/C, a chiral transition metal complex is used. Catalysts composed of rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) are highly effective for the enantioselective reduction of C=C double bonds, which would establish the stereocenter at C2 with high enantiomeric excess.

| Asymmetric Approach | Key Reaction | Catalyst Type | Potential Outcome |

| Asymmetric Alkylation | α-alkylation of phenylacetate enolate | Chiral Phase-Transfer Catalyst | Enantioenriched 3-(4-methoxyphenyl)-2-phenylpropanoate |

| Asymmetric Hydrogenation | Reduction of 3-(4-methoxyphenyl)-2-phenylpropenoate | Chiral Rhodium or Ruthenium-phosphine complex (e.g., Ru-BINAP) | Enantioenriched 3-(4-methoxyphenyl)-2-phenylpropanoate |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy to control the stereochemical outcome of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of chiral 2-arylpropanoic acids, common auxiliaries include Evans' oxazolidinones and pseudoephedrine-derived amides. The general process involves acylating the chiral auxiliary with a propanoic acid derivative, followed by diastereoselective alkylation or arylation at the α-carbon.

Evans' Oxazolidinones: N-acyloxazolidinones are widely used auxiliaries. researchgate.net The oxazolidinone is first acylated to form an N-acyl imide. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile (e.g., a benzylating agent) to the opposite face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis or alcoholysis removes the auxiliary, yielding the enantiomerically enriched carboxylic acid or ester. researchgate.net

Pseudoephedrine Amides: Pseudoephedrine, a readily available chiral amino alcohol, can be used as an effective chiral auxiliary. nih.gov It reacts with a carboxylic acid or its derivative to form an amide. The α-proton of this amide can be removed by a strong base to form a stable lithium enolate, which is chelated by the auxiliary's hydroxyl group. This rigid, chelated structure directs the incoming electrophile to the less hindered face, leading to high diastereoselectivity in the alkylation step. nih.gov A key advantage is that the resulting amides are often highly crystalline, which can allow for easy purification by recrystallization. nih.gov The auxiliary can be cleaved under acidic or basic hydrolysis conditions to release the target chiral acid. nih.gov

Table 1: Comparison of Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Typical Base | Key Feature of Intermediate | Diastereomeric Ratio (d.r.) | Cleavage Method |

|---|---|---|---|---|

| Evans' Oxazolidinone | LDA, NaHMDS | Rigid enolate with one face sterically blocked | >95:5 | LiOH/H₂O₂, LiOOH |

| Pseudoephedrine | LDA, LiHMDS | Lithium-chelated enolate | >90:10 | Acidic Hydrolysis (e.g., H₂SO₄) |

Enzymatic Synthesis of Enantiopure Intermediates

Enzymatic methods offer a highly selective and environmentally benign alternative for producing enantiopure compounds. These biocatalytic processes often operate under mild conditions and can exhibit exceptional enantio- and regioselectivity. For the synthesis of chiral acids like this compound, enzymes are typically used in the kinetic resolution of racemic intermediates. researchgate.net

Lipases are the most commonly used enzymes for this purpose. They catalyze the hydrolysis of esters or the transesterification of alcohols with high enantioselectivity. researchgate.net In a typical kinetic resolution, a racemic mixture of a precursor alcohol or ester is subjected to a lipase-catalyzed reaction. The enzyme will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other. researchgate.net

For instance, a racemic alcohol precursor to the target molecule could be resolved using a lipase (B570770) such as Candida antarctica lipase B (CAL-B). In the presence of an acyl donor (e.g., vinyl acetate), the enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. This provides access to both enantiomers of the precursor, which can then be converted to the final carboxylic acid. researchgate.net The efficiency of such a resolution is often described by the enantiomeric ratio (E), with high E values (>100) indicating excellent selectivity. researchgate.net

Resolution of Racemic Mixtures

When an enantioselective synthesis is not employed, the resulting this compound will be a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.org The separation of these enantiomers, a process known as resolution, is crucial for applications where a single enantiomer is required. The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org

This classical resolution strategy involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization.

Once the less soluble diastereomeric salt has been isolated by filtration, it can be treated with a strong acid (like HCl) to break the salt and regenerate the enantiomerically pure carboxylic acid. The chiral resolving agent can often be recovered from the mother liquor. Common chiral bases used for the resolution of acidic racemates include brucine, strychnine, and (R)- or (S)-1-phenylethylamine. libretexts.org

Table 2: Common Resolving Agents for Racemic Carboxylic Acids

| Resolving Agent | Type | Principle of Separation | Recovery of Product |

|---|---|---|---|

| (R)-1-Phenylethylamine | Chiral Base | Fractional crystallization of diastereomeric salts | Acidification of the isolated salt |

| (S)-1-Phenylethylamine | Chiral Base | Fractional crystallization of diastereomeric salts | Acidification of the isolated salt |

| Dehydroabietylamine | Chiral Base | Fractional crystallization of diastereomeric salts | Acidification of the isolated salt |

Palladium-Catalyzed Cross-Coupling Reactions in Aryl Moiety Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, making them ideal for constructing the biaryl framework of the target molecule. nih.gov

Suzuki-Miyaura Coupling for Phenyl Ring Construction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. nih.gov Its widespread use is due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. nih.gov

In the context of synthesizing this compound, a Suzuki coupling could be envisioned between a phenylboronic acid and a precursor containing the 4-methoxyphenylpropanoic acid moiety with a halide at the C-2 position. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example(s) | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the catalytic cycle |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Substrates | Aryl Halide (Ar-X) + Arylboronic Acid (Ar'-B(OH)₂) | Coupling partners |

Other Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions can also be employed to construct the required carbon skeleton.

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. A plausible strategy for synthesizing a precursor to the target molecule would involve the Heck coupling of an aryl bromide (e.g., 4-bromoanisole) with an alkene such as ethyl cinnamate. This would be followed by reduction of the double bond and hydrolysis of the ester to yield the final product. A two-step, one-pot procedure has been developed for the synthesis of 2-aryl propionic acids, involving a Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation of the resulting styrene. nih.gov

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane (organotin) compound. For this synthesis, one could couple a phenylstannane derivative with a 2-halo-3-(4-methoxyphenyl)propanoate. A major drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide. Organozinc reagents are generally more reactive than their boron or tin counterparts but are also more sensitive to moisture and air.

Nucleophilic Substitution for Methoxy (B1213986) Group Introduction

The introduction of the methoxy group onto the phenyl ring can be accomplished through various methods, with nucleophilic aromatic substitution (SNAr) being one potential, though challenging, pathway.

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. libretexts.org

Introducing a methoxy group via SNAr would typically involve reacting a precursor, such as 3-(4-fluorophenyl)-2-phenylpropanoic acid, with a methoxide (B1231860) source like sodium methoxide (NaOMe). The fluorine atom acts as a good leaving group in SNAr reactions. However, the phenyl ring in the target molecule's precursor is not inherently electron-poor. The methoxy group itself is an electron-donating group, which deactivates the ring towards nucleophilic attack. vaia.com Therefore, a direct SNAr reaction on an unactivated ring to introduce the methoxy group is generally not feasible under standard conditions. vaia.com More practical approaches typically involve starting with a phenol (B47542) derivative (e.g., a 3-(4-hydroxyphenyl) precursor) and methylating the hydroxyl group using a reagent like dimethyl sulfate (B86663) or methyl iodide under basic conditions (Williamson ether synthesis), which is an SN2 reaction at the methylating agent, not an SNAr reaction at the aromatic ring.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of a synthetic protocol is a systematic process aimed at maximizing the reaction yield and purity while minimizing costs, energy consumption, and waste generation. For a target molecule like this compound, this involves a detailed investigation of variables such as temperature, pressure, reaction time, and the molar ratios of reactants and catalysts.

A plausible and efficient synthetic route to this class of compounds is the asymmetric hydrogenation of a corresponding α,β-unsaturated acid precursor, namely 3-(4-methoxyphenyl)-2-phenylpropenoic acid. In such a reaction, key parameters to optimize would include the hydrogen pressure, reaction temperature, and catalyst-to-substrate ratio. For instance, studies on the hydrogenation of similar bis-cinnamic acid derivatives have shown that both enantiomeric excess and diastereoselectivity can be highly dependent on hydrogen pressure. lookchem.com The reaction progress can be meticulously monitored over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction duration that maximizes product formation while preventing the formation of by-products. orgsyn.org

Statistical methods like the Plackett-Burman design or Central Composite Design (CCD) can be employed for a more systematic optimization, allowing for the efficient screening of multiple variables and their interactions to identify the most significant factors affecting yield. nih.gov

Solvent Effects and Reaction Kinetics

The choice of solvent is a critical factor in the synthesis of this compound, as it can profoundly influence reaction rates, selectivity, and catalyst stability. researchgate.net Solvents are not merely inert media but can actively participate in the reaction mechanism by stabilizing transition states, solvating reagents, and, in some cases, coordinating with the catalyst. nih.govwhiterose.ac.uk

In palladium-catalyzed cross-coupling reactions, a potential route for forming the C-C bonds in the molecule's backbone, the solvent's polarity and coordinating ability are paramount. whiterose.ac.uk Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dimethyl sulfoxide (B87167) (DMSO) are often used because they can dissolve the various reaction components and stabilize polar intermediates or transition states. researchgate.netwhiterose.ac.uk However, the choice can be complex; studies on Suzuki-Miyaura couplings have demonstrated that selectivity does not always trend with the solvent's dielectric constant. nih.gov While some polar solvents like MeCN and DMF favor certain reaction pathways, others such as acetone, water, and alcohols can yield the same selectivity as nonpolar solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF). nih.gov This highlights that the solvent's role is more intricate than a simple measure of polarity and may involve specific interactions with the catalytic species. nih.gov

The study of reaction kinetics, which involves measuring reaction rates under various conditions, is essential for understanding the reaction mechanism and optimizing the process. This is typically achieved by taking aliquots from the reaction mixture at specific time intervals and analyzing the concentration of reactants and products. orgsyn.org This data allows for the determination of rate laws and activation parameters, providing insight into how different solvents affect the energy barriers of key steps in the catalytic cycle.

Table 1: Influence of Solvent Properties on Palladium-Catalyzed Cross-Coupling Reactions

| Solvent Property | Effect on Reaction | Example Solvents | Citation(s) |

|---|---|---|---|

| Polarity | Can stabilize polar intermediates and transition states, influencing reaction rate and selectivity. | DMF, MeCN, DMSO, Acetone | researchgate.netnih.gov |

| Coordinating Ability | Can stabilize the Pd(0) catalyst; strong coordination may inhibit catalytic activity. | DMF, THF, Acetonitrile | whiterose.ac.uk |

| Protic/Aprotic | Protic solvents (e.g., water, alcohols) can participate in protonolysis and affect base efficiency. | Water, Ethanol (protic); THF, Toluene (aprotic) | nih.gov |

| Nonpolar | Generally favor monophosphine catalytic species and can lead to different selectivity compared to polar solvents. | Toluene, THF, Dioxane | nih.govwhiterose.ac.uk |

Catalyst Development and Ligand Design

The catalyst is the cornerstone of modern synthetic methodologies, enabling efficient and selective transformations. For the synthesis of this compound, particularly in its chiral form, the development of sophisticated catalysts and ligands is crucial.

One of the most effective methods for producing chiral propanoic acids is the asymmetric hydrogenation of a corresponding propenoic acid precursor. This transformation relies on transition metal catalysts, typically based on rhodium (Rh) or ruthenium (Ru), complexed with chiral ligands. lookchem.comdocumentsdelivered.com The ligand creates a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond, thereby producing one enantiomer in excess. Ligands such as (S)-BINAP have been successfully used in Ru-catalyzed hydrogenations of cinnamic acid derivatives, demonstrating that the choice of ligand is vital for achieving high enantiomeric excess. lookchem.com Nickel-based catalysts with ligands like R-BINAP have also proven effective for the asymmetric hydrogenation of substituted cinnamic acid esters, achieving high yields and enantioselectivity (up to 96% ee). rsc.org

The design of the chiral ligand is a field of intensive research. For many years, C2-symmetric ligands, which possess a twofold axis of rotational symmetry, were dominant. nih.gov However, more recent developments have shown that non-symmetrical ligands, such as P,N-ligands, can be highly effective and sometimes superior. nih.gov These ligands create a less symmetric environment where different electronic and steric effects can be fine-tuned to optimize catalyst performance for a specific substrate. nih.gov

In the context of cross-coupling reactions, palladium catalysts are the most widely used. whiterose.ac.uk The choice of ligand (e.g., phosphines like PPh₃ or P(tBu)₃) is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Table 2: Representative Catalyst-Ligand Systems for Asymmetric Hydrogenation of Cinnamic Acid Derivatives

| Metal | Ligand | Substrate Type | Achieved Enantioselectivity (ee) | Citation(s) |

|---|---|---|---|---|

| Ruthenium (Ru) | (S)-BINAP | Bis-cinnamic acid | >90% | lookchem.com |

| Rhodium (Rh) | Norphos | (Z)-α-(Acetylamino)-cinnamic acid | High | documentsdelivered.com |

| Nickel (Ni) | R-BINAP | α-Benzamidocinnamic acid esters | Up to 96% | rsc.org |

Green Chemistry Principles in Synthetic Routes

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally responsible and sustainable manufacturing processes. nih.govresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Prevention of Waste: The primary goal is to design synthetic routes that generate minimal waste. This is closely tied to the concept of atom economy, which seeks to maximize the incorporation of all materials from the reactants into the final product. nih.gov Catalytic routes like hydrogenation are inherently superior to stoichiometric reductions in this regard.

Safer Solvents and Auxiliaries: A major source of waste in chemical synthesis is the use of volatile and often toxic organic solvents. skpharmteco.com Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or bio-based solvents (e.g., ethanol, 2-methyltetrahydrofuran). mdpi.comskpharmteco.com In some cases, reactions can be designed to run under solvent-free conditions. researchgate.net

Design for Energy Efficiency: Synthetic methods should be designed to minimize energy input. nih.gov Reactions that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis is an innovative technique that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in purer products. atiner.gr

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled and reused, reducing both waste and cost. nih.gov The use of highly selective catalysts, as discussed in the previous section, also minimizes the formation of by-products.

Reduce Derivatives: Synthetic routes should be designed to avoid unnecessary protection/deprotection steps, as these add complexity, require additional reagents, and generate more waste. nih.gov Developing one-pot or telescoped reactions, where multiple transformations occur in a single reaction vessel without isolating intermediates, is a powerful strategy to improve efficiency and reduce waste.

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Advanced Spectroscopic and Chromatographic Characterization of 3 4 Methoxyphenyl 2 Phenylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H-NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid is expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl and 4-methoxyphenyl (B3050149) groups would appear in the downfield region, typically between δ 6.8 and 7.3 ppm. The protons of the methoxy (B1213986) group (-OCH₃) would present as a sharp singlet at approximately δ 3.8 ppm. The aliphatic protons of the propanoic acid backbone, specifically the methine proton at the C2 position and the methylene (B1212753) protons at the C3 position, would exhibit characteristic multiplicities due to spin-spin coupling. The carboxylic acid proton (-COOH) is expected to be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Phenyl) | 7.20 - 7.40 | Multiplet |

| Aromatic-H (4-Methoxyphenyl) | 6.80 - 7.15 | Multiplet |

| -OCH₃ | ~3.80 | Singlet |

| -CH- (C2) | ~3.70 | Triplet |

| -CH₂- (C3) | ~3.00 | Doublet |

| -COOH | 10.0 - 12.0 | Broad Singlet |

¹³C-NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is expected to resonate at the most downfield position, typically around 175-180 ppm. The aromatic carbons would appear in the range of 114-140 ppm, with the carbon attached to the methoxy group appearing at a characteristic downfield shift. The methoxy carbon itself would be found at approximately 55 ppm. The aliphatic carbons of the propanoic acid chain (C2 and C3) would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~178 |

| Aromatic C (Quaternary) | 130 - 160 |

| Aromatic CH | 114 - 130 |

| -OCH₃ | ~55 |

| -CH- (C2) | ~50 |

| -CH₂- (C3) | ~40 |

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra and for determining the intricate structural details of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in confirming the connectivity of the aliphatic protons in the propanoic acid backbone and in assigning the coupled protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the direct assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons, whose chemical shifts are known from the ¹H-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying and assigning quaternary carbons, such as the carbonyl carbon and the ipso-carbons of the aromatic rings, by observing their long-range couplings to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between protons that are close to each other, regardless of their bonding connectivity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound, deduce its elemental composition, and gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated monoisotopic mass of this compound (C₁₆H₁₆O₃) is 256.10995 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically with an error of less than 5 ppm, thus confirming the elemental composition.

Table 3: Predicted m/z Values for Adducts of this compound in HRMS

| Adduct | Predicted m/z |

| [M+H]⁺ | 257.11723 |

| [M+Na]⁺ | 279.09917 |

| [M-H]⁻ | 255.10267 |

| [M+NH₄]⁺ | 274.14377 |

| [M+K]⁺ | 295.07311 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of this compound would likely proceed through several characteristic pathways.

A primary fragmentation pathway is expected to be the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da) from the protonated molecule. Another significant fragmentation would likely involve the cleavage of the bond between the C2 and C3 carbons, leading to the formation of a stable benzyl-type cation from the 4-methoxybenzyl moiety (m/z 121) and a fragment corresponding to the phenylacetic acid portion. Cleavage of the bond between the phenyl group and the C2 carbon could also occur. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and obtaining a unique molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of specific bond types and functional groups. For this compound, the FT-IR spectrum is distinguished by features arising from its carboxylic acid, methoxy, and substituted phenyl moieties.

The most prominent feature in the FT-IR spectrum is the very broad absorption band for the O-H stretch of the carboxylic acid, typically observed between 2500 and 3300 cm⁻¹. orgchemboulder.comopenstax.org This broadness is a result of intermolecular hydrogen bonding, which forms a dimeric structure in the solid state. The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp band, generally found in the region of 1760-1690 cm⁻¹. orgchemboulder.comopenstax.org The exact position can be influenced by conjugation and hydrogen bonding. For aromatic carboxylic acids, this peak is often observed between 1710 and 1680 cm⁻¹. spectroscopyonline.com

The spectrum also reveals characteristic absorptions for the aromatic rings. C-H stretching vibrations of the aromatic rings typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.czlibretexts.org In-ring C-C stretching vibrations produce bands in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org Furthermore, the C-O stretching vibration of the carboxylic acid is expected between 1320 and 1210 cm⁻¹, while the methoxy group's C-O stretch will also present a characteristic band in this region. orgchemboulder.comspectroscopyonline.com The substitution patterns on the benzene (B151609) rings (para-disubstituted and monosubstituted) give rise to specific C-H out-of-plane bending bands in the lower frequency region (below 900 cm⁻¹), which can help confirm the isomeric structure. libretexts.org

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3300-2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid Dimer) |

| 3100-3000 | Medium, Sharp | C-H Stretch (Aromatic) |

| 2980-2850 | Medium, Sharp | C-H Stretch (Aliphatic & Methoxy) |

| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| ~1605, ~1510, ~1450 | Medium to Strong | C=C Stretch (Aromatic Rings) |

| ~1250 | Strong | C-O Stretch (Carboxylic Acid & Methoxy) |

| ~930 | Medium, Broad | O-H Out-of-Plane Bend (Carboxylic Acid) |

| ~830 | Strong | C-H Out-of-Plane Bend (para-disubstituted ring) |

| ~750, ~700 | Strong | C-H Out-of-Plane Bend (monosubstituted ring) |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for characterizing the carbon skeleton of aromatic compounds.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The C-H stretching modes of the phenyl rings typically appear as strong peaks around 3065 cm⁻¹. researchgate.net A prominent feature is the symmetric ring breathing mode of the monosubstituted benzene ring, which gives a sharp, intense band near 1000 cm⁻¹. researchgate.net The para-disubstituted ring also contributes characteristic bands. Vibrations corresponding to the in-plane C-C stretching of both rings are expected around 1600 cm⁻¹. researchgate.netresearchgate.net

Unlike in FT-IR, the C=O stretching vibration in Raman spectroscopy is typically weaker. However, the biphenyl-like moiety (formed by the two phenyl rings attached to the propanoic acid backbone) will produce a distinct set of signals. For instance, biphenyl (B1667301) and its derivatives show characteristic peaks around 1280 cm⁻¹, which can be attributed to inter-ring C-C stretching. researchgate.netstanford.edu The specific substitution pattern and conformation of this compound will influence the exact positions and intensities of these bands, providing a unique vibrational fingerprint. aip.orgoptica.org

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3065 | Strong | C-H Stretch (Aromatic) |

| ~1600 | Strong | C=C Stretch (Aromatic Rings) |

| ~1280 | Medium | Inter-ring C-C Stretch |

| ~1030 | Medium | C-H In-Plane Bend (Aromatic) |

| ~1000 | Strong | Ring Breathing (Monosubstituted Phenyl) |

| ~830 | Medium | Ring Breathing (para-disubstituted Phenyl) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the precise positions of atoms, bond lengths, bond angles, and torsional angles.

For this compound, which is a chiral molecule, X-ray crystallography is the most reliable technique for determining its absolute configuration (the R or S designation of its stereocenter). researchgate.netnih.gov This is typically achieved through the analysis of anomalous dispersion effects, especially if a heavy atom is present in the structure or by co-crystallization with a molecule of known chirality. nih.govnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.4 |

| β (°) | 95.5 |

| Volume (ų) | 1315 |

| Z | 4 |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonding (Dimer) |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating components of a mixture, allowing for the purity assessment and isolation of specific compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound.

HPLC is a powerful tool for determining the purity of a substance and quantifying its amount. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). For arylpropionic acids, both normal-phase and reversed-phase HPLC can be employed. nih.govresearchgate.netnih.gov

In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and an alcohol). pravara.com This mode is particularly well-suited for separating isomers and for chiral separations when a chiral stationary phase (CSP) is used.

For the analysis of this compound, normal-phase HPLC can effectively separate it from non-polar impurities. The retention time is governed by the interaction of the polar carboxylic acid group with the stationary phase. The elution order of enantiomers in chiral separations can be influenced by the specific type of chiral stationary phase (e.g., polysaccharide-based), the composition of the mobile phase (including the type and concentration of the alcohol modifier), and the temperature. nih.govresearchgate.net Polysaccharide-based CSPs are widely used and have demonstrated excellent enantioselectivity for arylpropionic acid derivatives. nih.govpravara.com The development of a robust normal-phase HPLC method is crucial for controlling the enantiomeric purity of this chiral compound.

Table 4: Exemplary Normal-Phase Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose-based CSP) |

| Mobile Phase | n-Hexane / 2-Propanol / Acetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique for the purity assessment and quantification of this compound. This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. vcu.edu For an acidic compound like this compound, the choice of column and mobile phase composition is critical for achieving optimal separation and symmetrical peak shapes. vcu.edu

Detailed research findings indicate that C18 columns are highly effective for the analysis of propanoic acid derivatives. vcu.edupensoft.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govnih.gov Adjusting the acidity of the mobile phase, often by adding acids like trifluoroacetic acid or phosphoric acid, is crucial. nih.govsielc.com This suppresses the ionization of the carboxylic acid moiety, leading to better retention and improved peak symmetry. vcu.edu Detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of the aromatic rings in the molecule. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for hydrophobic interactions. vcu.edupensoft.net |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (e.g., 60:40 v/v) | The organic modifier elutes the compound, while the acidified aqueous phase controls ionization. nih.gov |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. nih.gov |

| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. pensoft.net |

| Detection | UV at 225 nm | Wavelength for sensitive detection of the phenyl and methoxyphenyl groups. nih.gov |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Expected Rt | ~7.5 min | Hypothetical retention time under the specified conditions. |

Chiral HPLC for Enantiomeric Excess Determination

As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral HPLC is the most versatile and important tool for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. phenomenex.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. chiraltech.com For acidic compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and anion-exchanger phases (like CHIRALPAK QN-AX) have shown remarkable performance. chiraltech.comnih.gov The enantiomeric excess is a measure of the purity of one enantiomer in a mixture and is calculated from the peak areas of the two enantiomers in the chromatogram.

The formula for calculating enantiomeric excess is: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Table 2: Example Data for Chiral HPLC Analysis

| Parameter | Value/Condition |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 230 nm |

| Retention Time (R-enantiomer) | 10.2 min |

| Retention Time (S-enantiomer) | 12.5 min |

| Peak Area (R-enantiomer) | 150,000 |

| Peak Area (S-enantiomer) | 1,250,000 |

| Calculated % ee | 71.4% in favor of the S-enantiomer |

Gas Chromatography (GC) for Volatile Derivative Analysis

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to the compound's low volatility and the thermal instability of the carboxylic acid group. Therefore, a derivatization step is required to convert the non-volatile acid into a more volatile and thermally stable derivative, typically an ester or a silyl (B83357) ether. nih.govmdpi.com This process involves a chemical reaction to mask the polar carboxyl group.

A common derivatization technique is esterification, for example, by reacting the acid with methanol in the presence of an acid catalyst to form the corresponding methyl ester. Another approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. mdpi.commdpi.com The use of shorter analytical columns can sometimes help reduce the thermal degradation of labile compounds during analysis. unb.br

Table 3: Typical GC-MS Parameters for Derivative Analysis

| Parameter | Condition |

| Derivative | Methyl Ester of the analyte |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Expected Rt (Derivative) | ~12.8 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique ideal for qualitatively monitoring the progress of chemical reactions and performing quick purity checks. fishersci.comepa.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. umich.edu

The technique involves spotting the sample onto a plate coated with an adsorbent, typically silica (B1680970) gel, and developing the plate in a sealed chamber with an appropriate solvent system (mobile phase). umich.edu Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. umich.edu Because this compound contains aromatic rings, the spots can be easily visualized under UV light (at 254 nm). The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds.

Table 4: TLC Analysis for Reaction Monitoring

| Compound | Polarity | Solvent System (Hexane:Ethyl Acetate 2:1) | Expected Rf Value | Visualization |

| Starting Material (e.g., Phenylacetic acid) | More Polar | Hexane:Ethyl Acetate (2:1) | ~0.25 | UV Lamp (254 nm) |

| This compound | Less Polar | Hexane:Ethyl Acetate (2:1) | ~0.40 | UV Lamp (254 nm) |

| Reaction Mixture Spot | Mixture | Hexane:Ethyl Acetate (2:1) | Spots at ~0.25 and ~0.40 | UV Lamp (254 nm) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, offering high-speed and high-efficiency separations. nih.gov The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. researchgate.net Due to the low viscosity and high diffusivity of supercritical fluids, SFC analyses are typically 3 to 5 times faster than traditional HPLC methods. researchgate.net

SFC is particularly well-suited for both achiral and chiral separations in pharmaceutical analysis. nih.govresearchgate.net For this compound, SFC can be used for rapid purity analysis on polar stationary phases, operating in a normal-phase mode. nih.gov Furthermore, chiral SFC is a technique of choice for enantiomeric separations, often providing superior resolution and speed compared to chiral HPLC. researchgate.net Chiral anion-exchange columns, known for resolving acidic compounds in HPLC, have also been successfully applied in SFC. chiraltech.com

Table 5: Representative SFC Chiral Separation Conditions

| Parameter | Condition |

| Column | CHIRALPAK QN-AX (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Formic Acid |

| Gradient | 10% to 40% Methanol over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 40 °C |

| Detection | UV at 230 nm |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is a function of their charge-to-mass ratio. usp.orgcolby.edu The separation occurs within a narrow fused-silica capillary filled with a background electrolyte (BGE). colby.edu For an acidic compound like this compound, analysis is performed in a BGE with a pH above its pKa, ensuring the molecule is deprotonated and carries a negative charge. It will then migrate toward the positive electrode (anode).

CE is known for its extremely high efficiency, minimal sample consumption, and rapid analysis times. usp.org A significant advantage of CE is its ability to perform chiral separations by simply adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte. usp.orgnih.gov The chiral selector forms transient, diastereomeric inclusion complexes with the enantiomers, which have different mobilities, allowing for their separation.

Table 6: General Capillary Electrophoresis Parameters for Chiral Separation

| Parameter | Condition |

| Capillary | Fused Silica (e.g., 50 cm total length, 50 µm I.D.) |

| Background Electrolyte (BGE) | 25 mM Phosphate (B84403) buffer (pH 7.5) |

| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin in BGE |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 sec) |

| Detection | UV at 214 nm |

Computational and Theoretical Investigations of 3 4 Methoxyphenyl 2 Phenylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of molecular properties. amazonaws.comnih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wealth of information can be derived.

The first step in the computational study of a molecule is typically geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, which has several rotatable bonds, conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-C bonds in the propanoic acid chain and the bonds connecting the phenyl and methoxyphenyl rings to the chain.

Studies on similar 3-phenylpropanoic acid derivatives have shown that the propanoic acid side chain can adopt various conformations, often described by a set of dihedral angles. mdpi.com For the title compound, key dihedral angles would define the orientation of the phenyl, methoxyphenyl, and carboxylic acid groups relative to each other. The relative energies of these conformers are calculated to identify the global minimum energy structure and other low-energy, and thus significantly populated, conformers. This analysis is vital as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. kisti.re.kr For instance, in the crystal structures of related 3-phenylpropanoic acids, the side chain is often found in a bent or skewed conformation, which can be influenced by substituent effects. mdpi.com

Table 1: Illustrative Conformational Energy Data (Note: This table is illustrative, based on typical findings for similar molecules. Specific values for the title compound would require dedicated calculations.)

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 75 | 67 | 0.00 |

| B | 180 | 65 | 1.25 |

| C | 78 | 178 | 2.10 |

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Table 2: Calculated Electronic Properties (Note: Values are representative for aromatic carboxylic acids and would need to be specifically calculated for the title compound.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

| Ionization Potential | 6.5 |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov After geometry optimization, a frequency calculation is performed to predict the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of chemical bonds.

These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for a detailed assignment of the experimental vibrational bands. researchgate.net For carboxylic acids like the title compound, characteristic vibrational frequencies include the O-H stretch of the carboxyl group (typically a broad band around 3000 cm⁻¹), the C=O carbonyl stretch (around 1700 cm⁻¹), and various C-H and C-C stretching and bending modes from the aromatic rings and alkyl chain. acs.orgcapes.gov.br The theoretical spectra are often scaled by an empirical factor to better match experimental results due to the approximations inherent in the calculations (e.g., the harmonic oscillator model). researchgate.net

The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) provide direct clues about a molecule's reactivity. The regions of the molecule where the HOMO is localized are likely sites for electrophilic attack, as this is where the most available electrons reside. Conversely, the localization of the LUMO indicates sites susceptible to nucleophilic attack. wuxibiology.comnih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a prime site for hydrogen bonding and electrophilic interactions. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a given environment (e.g., in a solvent or at a specific temperature). researchgate.netaip.org

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. acs.org By simulating the molecule's motion over nanoseconds or longer, MD can sample a wide range of possible conformations and determine their relative stabilities and the energy barriers for interconversion. This provides a more realistic picture of the molecule's behavior in solution compared to the gas-phase, zero-Kelvin picture from quantum calculations.

For this compound, an MD simulation would reveal the preferred orientations of the phenyl and methoxyphenyl rings and the flexibility of the propanoic acid backbone. acs.org The trajectory can be analyzed to identify the most frequently visited conformational states and the dynamics of transitions between them. This information is critical for understanding how the molecule might interact with biological targets, as conformational flexibility often plays a key role in molecular recognition. researchgate.net

Ligand-Target Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can elucidate the stability and dynamics of its interaction with a potential biological target, such as an enzyme active site. mdpi.com

An MD simulation would begin by placing the ligand (this compound) within the binding site of a target protein, often identified through docking studies. The system is then solvated in a simulated physiological environment, and the forces on every atom are calculated. By integrating Newton's laws of motion, the trajectory of each atom is mapped over a set period, typically nanoseconds to microseconds. nih.gov

The resulting trajectory provides a dynamic picture of the ligand-target complex, revealing crucial information:

Binding Stability: Analysis of the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to a reference structure indicates whether the ligand remains stably bound or diffuses out of the active site. A stable complex is characterized by a low and converging RMSD value over the simulation time. mdpi.com

Key Interactions: MD simulations can track the formation and breaking of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the target. This helps identify the key residues responsible for anchoring the ligand. For a propanoic acid derivative, interactions with polar residues via its carboxyl group and with nonpolar residues via its aromatic rings are expected. mdpi.com

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD can capture these induced-fit effects, showing how the protein might adapt its shape to better accommodate the ligand, or how the ligand adopts a specific conformation within the binding site. researchgate.net

For this compound, MD simulations could confirm the stability of its binding within an enzyme like cyclooxygenase (COX), showing persistent hydrogen bonding between its carboxylate group and key residues like Arginine and Tyrosine, while its phenyl and methoxyphenyl rings engage in stable hydrophobic interactions within the active site channel.

Docking Studies and Binding Affinity Predictions with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds against a known biological target and to predict the strength of their interaction, quantified as a binding affinity or docking score. nih.gov

Given its structural similarity to profens (a class of non-steroidal anti-inflammatory drugs or NSAIDs), a primary potential target for this compound is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. nih.gov Docking studies would involve placing the 3D structure of the compound into the crystal structure of the COX active site. A scoring function then evaluates thousands of possible binding poses, ranking them based on calculated free energy of binding. fip.org

Key interactions predicted from docking this compound into the COX-2 active site would likely include:

Ionic/Hydrogen Bonding: The carboxylate group is crucial for anchoring the molecule, typically forming a salt bridge or strong hydrogen bonds with a positively charged Arginine residue (e.g., Arg120) at the entrance of the active site. nih.gov

Hydrophobic Interactions: The phenyl and 4-methoxyphenyl (B3050149) rings would fit into the hydrophobic channel of the enzyme. The 4-methoxy group might provide additional interactions, potentially reaching into a secondary pocket or interacting with specific residues, which could influence selectivity between COX-1 and COX-2. mdpi.com

The predicted binding affinity is usually given in kcal/mol, with more negative values indicating a stronger, more favorable interaction. While these scores provide a valuable estimation, they are a simplified model of a complex biological event. mdpi.com Below is a representative table illustrating typical binding affinity predictions for similar arylpropanoic acid derivatives docked against COX-2.

| Compound | Potential Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | COX-2 | -9.5 to -11.0 | Arg120, Tyr355, Ser530, Val523 |

| Ibuprofen (B1674241) (Reference) | COX-2 | -8.5 to -10.0 | Arg120, Tyr355, Val349 |

| Naproxen (Reference) | COX-2 | -10.0 to -11.5 | Arg120, Tyr355, Phe518 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal of QSAR is to identify the key physicochemical properties, or "descriptors," that govern the activity, enabling the prediction of the potency of new, unsynthesized molecules. nih.gov

For a series of arylpropanoic acids including this compound, a QSAR model for anti-inflammatory (e.g., COX-2 inhibitory) activity would be developed as follows:

A dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

For each molecule, a large number of molecular descriptors are calculated. These can be categorized as:

Electronic Descriptors: Related to the molecule's electronic properties, such as atomic charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: Describing the size and shape of the molecule, such as molecular weight, volume, and Verloop parameters. nih.gov

Hydrophobic Descriptors: Quantifying the molecule's lipophilicity, most commonly the partition coefficient (log P).

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching.

Statistical methods, like Multiple Linear Regression (MLR), are used to build a model that finds the best correlation between a small subset of these descriptors and the biological activity. nih.gov

A hypothetical QSAR equation for this class of compounds might look like: pIC₅₀ = β₀ + β₁(log P) - β₂(B₁) + β₃(μ) Where pIC₅₀ is the negative logarithm of the inhibitory concentration, log P represents hydrophobicity, B₁ is a steric parameter for a substituent, and μ is the dipole moment. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on the activity. nih.gov For this compound, descriptors related to the steric bulk of the aryl groups and the electronic effect of the methoxy (B1213986) substituent would likely be significant contributors to the model. derpharmachemica.com

| Descriptor Type | Example Descriptor | Potential Influence on Activity of Arylpropanoic Acids |

|---|---|---|

| Hydrophobic | Log P | Positive correlation; influences membrane permeability and access to the active site. |

| Steric | Molecular Volume | Optimal volume is required to fit the enzyme's active site. |

| Electronic | Dipole Moment | Influences polar interactions with target residues. |

| Topological | Wiener Index | Relates molecular branching and compactness to activity. |

Exploration of Stereochemical Preferences and Energetics

This compound possesses a chiral center at the C2 carbon of the propanoic acid chain. This means it can exist as two non-superimposable mirror images, or enantiomers: (S)-3-(4-Methoxyphenyl)-2-phenylpropanoic acid and (R)-3-(4-Methoxyphenyl)-2-phenylpropanoic acid. It is well-established for profen NSAIDs that biological activity, particularly COX inhibition, is highly stereoselective, with the (S)-enantiomer typically being significantly more potent.

Computational methods are used to explore the structural and energetic differences between these stereoisomers and their various conformations. Conformational analysis involves systematically rotating the molecule's single bonds to find all possible 3D arrangements (conformers) and calculating their relative energies. illinois.edu The most stable, lowest-energy conformer is the one the molecule is most likely to adopt.

For each enantiomer, computational calculations can determine:

Relative Stabilities: Quantum mechanics calculations can precisely compute the total electronic energy of the lowest-energy conformers of the (R) and (S) forms. While enantiomers have identical energies in an achiral environment, their interactions with a chiral biological target will differ significantly.

Rotational Barriers: The energy required to rotate around key single bonds, such as the C-C bonds connecting the aryl rings to the propanoic acid backbone, can be calculated. This helps understand the molecule's flexibility and the likelihood of it adopting the specific conformation required for binding to a receptor.

Binding Energetics: Docking studies performed separately for the (S) and (R) enantiomers can predict which one forms a more stable complex with the target. The (S)-enantiomer is expected to have a more negative (i.e., more favorable) binding energy with the COX enzyme, consistent with experimental observations for other profens. This difference in binding energy arises from the ability of the (S)-form to achieve a more optimal geometric arrangement of its functional groups to interact with the chiral active site residues.

Charge Distribution Analysis and Its Implications for Reactivity

The distribution of electron density within a molecule is fundamental to its chemical properties and reactivity. Computational methods can calculate the partial charge on each atom, providing a map of electrophilic (electron-poor) and nucleophilic (electron-rich) sites. One common method for this is Mulliken population analysis.

Mulliken analysis partitions the total electron density of the molecule among its constituent atoms. uni-muenchen.de While the absolute values of Mulliken charges can be sensitive to the computational method used, they provide a valuable qualitative picture of charge distribution.

For this compound, a charge distribution analysis would reveal:

Carboxylic Acid Group: The two oxygen atoms of the carboxyl group are highly electronegative and will bear significant negative partial charges. The carbonyl carbon will have a corresponding positive partial charge, making it an electrophilic site. The acidic proton will be highly positive.

Methoxy Group: The oxygen atom of the methoxy group will also have a negative partial charge, while the attached methyl carbon will be slightly positive. This oxygen can act as a hydrogen bond acceptor.

Aromatic Rings: The carbon atoms in the phenyl and methoxyphenyl rings will have varying small negative charges, while the hydrogen atoms attached to them will have small positive charges. The methoxy group is an electron-donating group, which increases the electron density (and thus the nucleophilicity) of the methoxyphenyl ring, particularly at the ortho and para positions, compared to the unsubstituted phenyl ring. learncbse.in

This charge information is critical for understanding the molecule's reactivity and intermolecular interactions. The negatively charged carboxylate oxygens are the primary sites for forming ionic and hydrogen bonds with biological targets. The distribution of charge across the aromatic rings influences π-π stacking and other non-covalent interactions within the enzyme's hydrophobic pocket.

| Functional Group | Atom | Expected Partial Charge | Implication for Reactivity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Carbonyl Oxygen (C=O) | Strongly Negative | Nucleophilic; primary H-bond acceptor. |

| Hydroxyl Oxygen (-OH) | Strongly Negative | Nucleophilic; H-bond acceptor/donor. | |